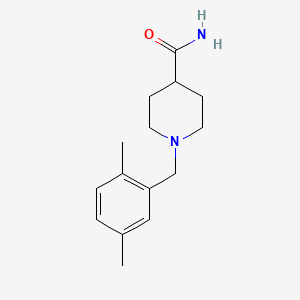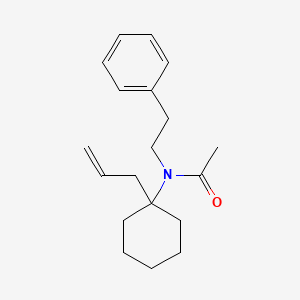![molecular formula C20H25N3O2 B5696883 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5696883.png)
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various cancers and autoimmune diseases. This compound has been shown to inhibit the activity of several kinases that are involved in the regulation of cell growth, survival, and immune responses.
作用機序
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide inhibits the activity of several kinases by binding to the ATP-binding site of these enzymes. This results in the inhibition of downstream signaling pathways that are involved in cell growth, survival, and immune responses. 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has been shown to selectively inhibit BTK, ITK, and JAK3, which are important targets for the treatment of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has been shown to induce apoptosis in cancer cells and inhibit the proliferation of T cells. It has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases. 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has several advantages for use in lab experiments, including its potency and selectivity for BTK, ITK, and JAK3. However, 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has several limitations, including its potential off-target effects and the need for further optimization of its pharmacokinetic properties.
将来の方向性
There are several future directions for the development of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide, including the evaluation of its efficacy in clinical trials for the treatment of cancer and autoimmune diseases. Additionally, further research is needed to optimize the pharmacokinetic properties of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide and to identify potential biomarkers for patient selection. Finally, the development of combination therapies that include 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide may provide a more effective treatment option for patients with cancer and autoimmune diseases.
合成法
The synthesis of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide involves several steps, including the reaction of 2-methoxyphenylpiperazine with 2-methylphenylacetic acid, followed by the addition of various reagents and solvents to form the final product. The synthesis of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has been optimized to improve the yield and purity of the compound, which is essential for its use in scientific research.
科学的研究の応用
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has been extensively studied in preclinical models of cancer and autoimmune diseases. It has been shown to inhibit the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune responses and cell growth. 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of T cells, which are involved in the pathogenesis of autoimmune diseases.
特性
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16-7-3-4-8-17(16)21-20(24)15-22-11-13-23(14-12-22)18-9-5-6-10-19(18)25-2/h3-10H,11-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNQBVQGRZVAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5696820.png)

![N-[4-(cyanomethyl)phenyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5696828.png)









